N-((dimethylamino)methylene)-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide is a chemical compound with a complex structure that includes a piperazine ring, a phenyl group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide typically involves the condensation reaction between a piperazine derivative and a dimethylamino-substituted aldehyde or ketone. The reaction is usually carried out in the presence of a suitable catalyst, such as hydrochloric acid, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and phenyl-substituted carboxamides, such as:
- N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide
- N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]naphthalene-2-carbohydrazide .
Uniqueness
N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H20N4O |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-(dimethylaminomethylidene)-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C14H20N4O/c1-16(2)12-15-14(19)18-10-8-17(9-11-18)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
InChI Key |
XKWAITIWPHKXTF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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